molecular formula C13H26N+ B14234762 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium CAS No. 529474-22-4

1-(Cyclobutylmethyl)-1-ethylazepan-1-ium

Cat. No.: B14234762
CAS No.: 529474-22-4
M. Wt: 196.35 g/mol
InChI Key: HYCQJYMDKVBLMJ-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1-ethylazepan-1-ium is a quaternary ammonium compound featuring a cyclobutylmethyl group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium typically involves the quaternization of an azepane derivative with a cyclobutylmethyl halide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and in-line purification systems can streamline the process, making it more efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the quaternary ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

1-(Cyclobutylmethyl)-1-ethylazepan-1-ium has diverse applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of novel materials with unique physicochemical properties.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-1-ethylazepan-1-ium
  • 1-(Cyclopentylmethyl)-1-ethylazepan-1-ium
  • 1-(Cyclohexylmethyl)-1-ethylazepan-1-ium

Comparison: 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

CAS No.

529474-22-4

Molecular Formula

C13H26N+

Molecular Weight

196.35 g/mol

IUPAC Name

1-(cyclobutylmethyl)-1-ethylazepan-1-ium

InChI

InChI=1S/C13H26N/c1-2-14(12-13-8-7-9-13)10-5-3-4-6-11-14/h13H,2-12H2,1H3/q+1

InChI Key

HYCQJYMDKVBLMJ-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CCCCCC1)CC2CCC2

Origin of Product

United States

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